

# VUF 8430 Dihydrobromide: An In-Depth Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	2-carbamimidamidoethyl carbamimidothioate;dihydrobromid e
CAS No.:	100130-32-3
Cat. No.:	B020805

[Get Quote](#)

This guide provides a comprehensive technical overview of VUF 8430 dihydrobromide, a potent and selective agonist for the histamine H4 receptor (H4R). Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, mechanism of action, and practical applications of VUF 8430 in studying H4R signaling and function. The protocols and insights provided herein are grounded in established scientific literature to ensure technical accuracy and reproducibility.

## Core Compound Characteristics

VUF 8430 dihydrobromide is a non-imidazole agonist of the histamine H4 receptor. Its chemical and physical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>11</sub> N <sub>5</sub> S·2HBr	[1][2][3][4]
Molecular Weight	323.05 g/mol	[1][3][4]
CAS Number	100130-32-3	[1][2][3]
Appearance	Crystalline solid	[2]
Solubility	Soluble in water (up to 100 mM) and DMSO (up to 100 mM)	[2]

## Mechanism of Action and Receptor Selectivity

VUF 8430 is a potent and selective agonist for the histamine H<sub>4</sub> receptor, a G protein-coupled receptor (GPCR).[5][6] It exhibits high affinity for the human H<sub>4</sub>R, with a reported K<sub>i</sub> of 31.6 nM and an EC<sub>50</sub> of 50 nM.[5] While it is a powerful tool for studying H<sub>4</sub>R, it is important to note its selectivity profile across other histamine receptors. VUF 8430 has been shown to have a 33-fold selectivity for the H<sub>4</sub> receptor over the H<sub>3</sub> receptor and demonstrates negligible affinity for the H<sub>1</sub> and H<sub>2</sub> receptor subtypes.[6]

The histamine H<sub>4</sub> receptor primarily couples to G<sub>i/o</sub> proteins, and its activation by agonists like VUF 8430 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Beyond cAMP modulation, H<sub>4</sub>R activation is known to induce a range of cellular responses, including intracellular calcium mobilization and activation of the mitogen-activated protein kinase (MAPK) pathway, particularly ERK.[7][8] These signaling cascades are central to the physiological and pathophysiological roles of the H<sub>4</sub> receptor in the immune system.

**Figure 1:** Simplified signaling pathway of the Histamine H<sub>4</sub> Receptor upon activation by VUF 8430.

## Experimental Protocols

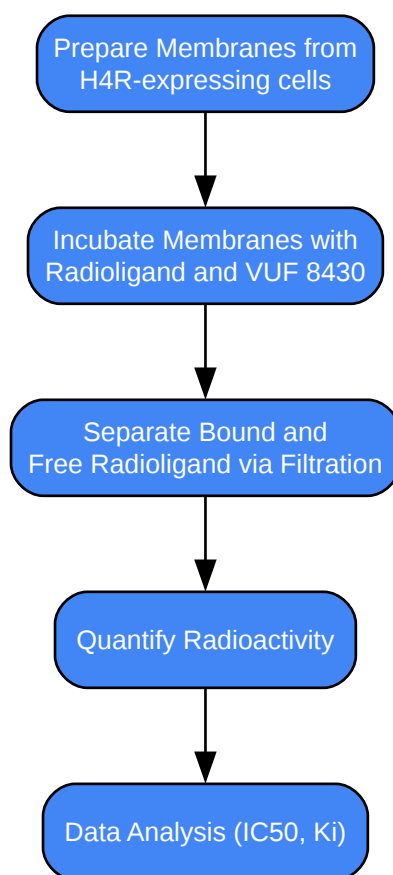
The following section provides detailed, step-by-step methodologies for key experiments utilizing VUF 8430 to investigate H<sub>4</sub>R function. These protocols are intended as a guide and

may require optimization based on the specific cell line and experimental conditions.

## Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of VUF 8430 for the H4 receptor.

Workflow:



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for a radioligand binding assay.

Step-by-Step Methodology:

- Membrane Preparation:
  - Culture cells stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).

- Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
- Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
- Determine the protein concentration of the membrane preparation.
- Assay Setup:
  - In a 96-well plate, add a constant concentration of a suitable H4R radioligand (e.g., [3H]-Histamine).
  - Add increasing concentrations of VUF 8430 dihydrobromide (e.g., from  $10^{-10}$  M to  $10^{-5}$  M).
  - To determine non-specific binding, add a high concentration of a non-labeled H4R ligand (e.g., histamine or a selective antagonist) to a set of wells.
  - Initiate the binding reaction by adding the membrane preparation to each well.
- Incubation and Filtration:
  - Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
  - Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
  - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
- Quantification and Analysis:
  - Dry the filter plate and add scintillation cocktail to each well.

- Measure the radioactivity in each well using a scintillation counter.
- Subtract the non-specific binding from the total binding to obtain specific binding.
- Plot the specific binding as a function of the VUF 8430 concentration and fit the data to a one-site competition model to determine the IC50 value.
- Calculate the  $K_i$  (inhibitory constant) using the Cheng-Prusoff equation.

## cAMP Functional Assay

This protocol measures the ability of VUF 8430 to inhibit forskolin-stimulated cAMP production in H4R-expressing cells.

Step-by-Step Methodology:

- Cell Preparation:
  - Seed H4R-expressing cells in a 96-well plate and culture overnight.
  - On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
- Compound Treatment:
  - Add increasing concentrations of VUF 8430 dihydrobromide to the wells.
  - Incubate for a short period (e.g., 15-30 minutes) at 37°C.
  - Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the basal control) to stimulate cAMP production.
  - Continue the incubation for another 15-30 minutes.
- cAMP Measurement:
  - Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).

- Data Analysis:
  - Plot the measured cAMP levels against the concentration of VUF 8430.
  - Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

## Chemotaxis Assay

This protocol assesses the ability of VUF 8430 to induce the migration of immune cells, such as mast cells or dendritic cells, which endogenously express the H4 receptor.

### Step-by-Step Methodology:

- Cell Preparation:
  - Isolate or culture the immune cells of interest (e.g., bone marrow-derived mast cells).
  - Resuspend the cells in a suitable assay medium.
- Assay Setup (Boyden Chamber/Transwell Assay):
  - Place a Transwell insert with a porous membrane (e.g., 5 or 8  $\mu\text{m}$  pores) into the wells of a 24-well plate.[9]
  - Add different concentrations of VUF 8430 dihydrobromide to the lower chamber. The assay medium without VUF 8430 serves as a negative control.[9]
  - Add the cell suspension to the upper chamber of the Transwell insert.[9]
- Incubation:
  - Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (typically 2-4 hours).[9]
- Quantification of Migrated Cells:
  - After incubation, remove the Transwell insert.

- The cells that have migrated through the membrane to the lower chamber can be collected and counted using a hemocytometer or flow cytometry.[9]
- Alternatively, the cells on the bottom of the lower well can be stained and quantified.
- Data Analysis:
  - Plot the number of migrated cells against the concentration of VUF 8430 to generate a chemotactic curve.

## Applications in Research and Drug Development

VUF 8430 serves as an invaluable pharmacological tool for:

- Target Validation: Confirming the role of the H4 receptor in various cellular and in vivo models of disease, particularly those related to inflammation and immunity.[8]
  - Compound Screening: Acting as a reference agonist in high-throughput screening campaigns to identify novel H4R antagonists or allosteric modulators.
  - Mechanism of Action Studies: Elucidating the downstream signaling pathways and cellular functions regulated by H4R activation.[7]
  - In Vivo Studies: Investigating the physiological and pathophysiological roles of the H4 receptor in animal models of disease, such as allergy, asthma, and autoimmune disorders.[5]
- [8]

## Conclusion

VUF 8430 dihydrobromide is a potent and selective agonist that has significantly contributed to our understanding of histamine H4 receptor biology. Its well-characterized pharmacological profile makes it an essential tool for researchers in both academic and industrial settings. The experimental protocols outlined in this guide provide a solid foundation for utilizing VUF 8430 to further explore the therapeutic potential of targeting the H4 receptor.

## References

- Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. *British Journal of Pharmacology*, 157(1), 45-53. [[Link](#)]
- Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. *Journal of Medicinal Chemistry*, 49(23), 6650-6651. [[Link](#)]
- Wikipedia. (2023, December 19). Histamine H4 receptor. [[Link](#)]
- Thurmond, R. L., et al. (2007). The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders. *Pharmacology & Therapeutics*, 113(3), 594-606. [[Link](#)]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [[Link](#)]
- Revvity. (n.d.). cAMP AlphaScreen assay.
- Bambousková, M., et al. (2014). Microscopy assays for evaluation of mast cell migration and chemotaxis. *Methods in Molecular Biology*, 1192, 161-176. [[Link](#)]
- Shukla, A. K. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. *Methods in Cell Biology*, 146, 219-230. [[Link](#)]
- Schneider, E. H., et al. (2015). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. *Journal of Allergy and Clinical Immunology*, 136(6), 1676-1685.e7. [[Link](#)]
- Seifert, R., et al. (2014). Distinct signalling pathways of murine histamine H1- and H4-receptors expressed at comparable levels in HEK293 cells. *PLoS One*, 9(9), e107481. [[Link](#)]
- Zampieri, L., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. *International Journal of Molecular Sciences*, 24(23), 17042. [[Link](#)]
- de Esch, I. J., et al. (2014). The histamine H4 receptor: from orphan to the clinic. *Frontiers in Pharmacology*, 5, 11. [[Link](#)]

- Dráber, P., & Dráberová, L. (2012). Mast Cell Chemotaxis – Chemoattractants and Signaling Pathways. *Frontiers in Immunology*, 3, 178. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Microscopy assays for evaluation of mast cell migration and chemotaxis - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 3. [giffordbioscience.com](https://giffordbioscience.com) [[giffordbioscience.com](https://giffordbioscience.com)]
- 4. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 5. [resources.revvity.com](https://resources.revvity.com) [[resources.revvity.com](https://resources.revvity.com)]
- 6. [bio-protocol.org](https://bio-protocol.org) [[bio-protocol.org](https://bio-protocol.org)]
- 7. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 9. Frontiers | Mast Cell Chemotaxis – Chemoattractants and Signaling Pathways [[frontiersin.org](https://frontiersin.org)]
- To cite this document: BenchChem. [VUF 8430 Dihydrobromide: An In-Depth Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b020805/docs#vuf-8430-dihydrobromide-an-in-depth-technical-guide-for-researchers>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)